

Menthyl acetate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Menthyl acetate*

Cat. No.: *B105547*

[Get Quote](#)

Menthyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl acetate, a naturally occurring monoterpenoid ester, is a significant contributor to the characteristic aroma and flavor of peppermint oil. Beyond its well-known sensory properties, this compound exhibits a range of chemical and physical characteristics that make it a molecule of interest for various applications in the pharmaceutical, cosmetic, and flavor industries. This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to **menthyl acetate**, tailored for a scientific audience.

Chemical and Physical Properties

Menthyl acetate is a colorless liquid with a characteristic minty and fruity odor. It is the acetate ester of menthol and exists as multiple stereoisomers, with the most common naturally occurring form being **l-menthyl acetate**. The physicochemical properties of **menthyl acetate** are summarized in the tables below.

General Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂ O ₂	
Molecular Weight	198.30 g/mol	
Appearance	Colorless liquid	
Odor	Fruity, minty	

Physical Properties

Property	Value	Reference(s)
Boiling Point	228-230 °C	
Melting Point	23-24 °C	
Density	0.92 g/mL at 25 °C	
Refractive Index	1.4399 - 1.4490 at 20 °C	
Flash Point	92 °C (closed cup)	
Specific Optical Rotation ([α] ²⁰ D)	-81° (c=8, in benzene) for L- menthyl acetate	

Solubility

Solvent	Solubility	Reference(s)
Water	17.13 mg/L; 23.2 mg/L at 20°C	
Alcohol	Soluble	
Ethanol (70%)	1 mL in 6 mL	
Ethanol (80%)	1 mL in 1 mL	
Ether	Miscible	
Propylene Glycol	Soluble	
Fixed Oils	Soluble	
Glycerol	Slightly soluble	
Acetone	601.48 g/L	
Chloroform	2485.32 g/L	
Diethyl Ether	Highly soluble	
Hexane	109.78 g/L	

Chemical Structure and Stereoisomerism

Menthyl acetate is a substituted cyclohexane derivative. The core structure consists of a cyclohexane ring with a methyl group at position 1, an isopropyl group at position 4, and an acetate group at position 3. The stereochemistry of these substituents gives rise to several stereoisomers. The most common isomer is **L-menthyl acetate**, which has the (1R,2S,5R) configuration.

- IUPAC Name: [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] acetate
- CAS Number (**L-menthyl acetate**): 2623-23-6

The spatial arrangement of the bulky isopropyl and acetate groups influences the molecule's conformation and its interaction with biological receptors, which is crucial for its sensory and potential physiological effects.

Experimental Protocols

Synthesis of Menthyl Acetate via Fischer Esterification

This protocol describes the synthesis of **menthyl acetate** from menthol and acetic acid using an acid catalyst.

Materials:

- L-Menthol
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (catalyst)
- Diethyl ether (solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Distillation apparatus
- Separatory funnel
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-menthol in an excess of glacial acetic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
- Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- Purify the crude **menthyl acetate** by vacuum distillation to obtain the final product.

Spectroscopic Characterization

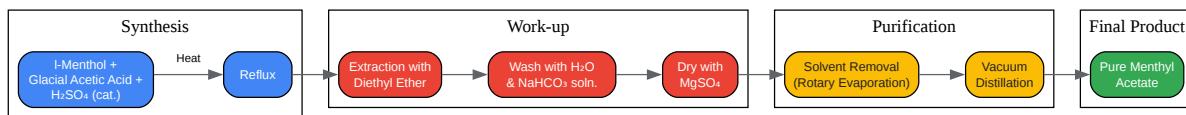
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR): The ¹H NMR spectrum of **menthyl acetate** provides information about the different types of protons and their neighboring environments. Key signals include those for the methyl protons of the acetate group (a singlet around 2.0 ppm), the proton on the carbon bearing the acetate group (a multiplet), and the protons of the methyl and isopropyl groups on the cyclohexane ring.
- ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester group (around 170 ppm) and the carbons of the cyclohexane ring.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **menthyl acetate** displays characteristic absorption bands that confirm the presence of specific functional groups. A strong absorption band is observed around 1735-1750 cm^{-1} corresponding to the C=O stretching of the ester group. C-O stretching bands are also present.

3.2.3. Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **menthyl acetate**. The molecular ion peak $[\text{M}]^+$ is observed at $\text{m/z} = 198$. Common fragments

correspond to the loss of the acetate group or parts of the cyclohexane ring.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of **menthyl acetate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **menthyl acetate**.

Safety and Handling

Menthyl acetate is a combustible liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical, or foam extinguishers. Store in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion

Menthyl acetate is a monoterpene ester with well-defined chemical and physical properties. Its synthesis is readily achievable through standard esterification procedures, and its structure can be unequivocally confirmed using modern spectroscopic techniques. This technical guide provides a foundational understanding of **menthyl acetate** for researchers and professionals engaged in its study and application. The detailed protocols and compiled data serve as a valuable resource for further investigation and development in various scientific fields.

- To cite this document: BenchChem. [Menthyl acetate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b105547#menthyl-acetate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b105547#menthyl-acetate-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com